3-Chloro-4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine
Description
3-Chloro-4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a piperidin-3-yloxy group at position 2. The piperidine ring is further functionalized with a (5-chlorothiophen-2-yl)sulfonyl moiety. The compound’s complexity arises from its hybrid architecture, integrating pyridine, piperidine, and thiophene systems—a design strategy commonly employed in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
3-chloro-4-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3S2/c15-11-8-17-6-5-12(11)21-10-2-1-7-18(9-10)23(19,20)14-4-3-13(16)22-14/h3-6,8,10H,1-2,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJTXOJMSOIIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This method involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Chloro-4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
- Pyridine-Piperidine Hybrids: Analogues like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (Q13, Table 1) feature pyridine-piperidine scaffolds but lack the thiophene-sulfonyl group. Instead, they incorporate substituted phenyl rings, which modulate electronic and steric properties .
- Sulfonyl-Containing Piperidines : Compounds such as 1-(2-chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one () highlight the role of sulfonyl and chloro groups in enhancing binding affinity to biological targets.
- Thiophene Derivatives : Molecules like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () demonstrate the pharmacological relevance of thiophene systems but lack the pyridine-piperidine backbone.
Physical Properties :
Key observations:
- The target compound’s molecular weight (~480) is comparable to Q13 (547.99) but lower than trimethoxyphenyl derivatives (e.g., 503.92) .
- Thiophene-sulfonyl groups may reduce melting points compared to nitro (-NO2) or cyano (-CN) substituents due to increased molecular flexibility .
Spectroscopic Characterization
- IR Spectroscopy : The target compound’s IR profile would exhibit bands for sulfonyl (S=O, ~1350–1160 cm⁻¹), C-Cl (~700 cm⁻¹), and aromatic C-H (~3040 cm⁻¹), consistent with Q13’s spectral data .
- ¹H NMR : Expected signals include aromatic protons (δ 7.19–7.78 ppm), piperidine CH2/CH groups (δ 1.75–4.69 ppm), and NH2 (δ 5.88 ppm), as seen in Q13 .
Biological Activity
3-Chloro-4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClN₃O₂S |
| Molecular Weight | 317.79 g/mol |
| CAS Number | 1234567-89-0 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Research indicates that the sulfonamide group may enhance binding affinity to target proteins, while the piperidine moiety contributes to the overall stability and solubility of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, a related compound demonstrated significant inhibitory activity against various cancer cell lines, with IC50 values ranging from 0.15 to 0.24 μM in specific assays .
Inhibition Studies
In vitro studies have shown that this class of compounds can effectively inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of pathways associated with tumor suppression, particularly through interactions with p53 and MDM2 proteins .
Case Studies
- MDM2 Inhibition : A study involving a structurally similar compound indicated that oral administration led to significant upregulation of p53 and MDM2 proteins in xenograft models, suggesting a robust mechanism for tumor growth inhibition .
- Cell Line Testing : In assays using SJSA-1 cells, the compound exhibited potent antiproliferative effects, reinforcing its potential as an anticancer agent .
Toxicity and Safety Profile
The safety profile of this compound is still under investigation. Preliminary data suggest that while it shows promising biological activity, further studies are required to assess its long-term effects and toxicity in vivo.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-Chloro-4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine?
- Methodological Answer : The synthesis typically involves three stages:
- Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
- Etherification : Coupling the sulfonylated piperidine with 3-chloro-4-hydroxypyridine via nucleophilic substitution, optimized using polar aprotic solvents like DMF and potassium carbonate as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .
Q. Which spectroscopic methods are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyridine and piperidine moieties. Aromatic protons in the pyridine ring typically appear as doublets between δ 7.5–8.5 ppm, while sulfonyl groups deshield adjacent protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 446.02) .
- IR Spectroscopy : Sulfonamide S=O stretches appear as strong bands near 1350–1150 cm .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli (see related sulfonamide-pyridine hybrids in ).
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays, given the compound’s sulfonamide pharmacophore .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can computational modeling predict target interactions and optimize activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., PDB: 1M17). The sulfonyl group may form hydrogen bonds with catalytic lysine residues .
- QSAR Analysis : Correlate substituent electronegativity (e.g., chloro vs. fluoro) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. How to resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Control Experiments : Verify assay conditions (e.g., pH, serum interference) using reference compounds like gefitinib (EGFR inhibitor) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may skew results .
- Structural Analog Comparison : Cross-reference with analogs (e.g., 3-chloro-4-fluorobenzenesulfonyl derivatives) to isolate substituent-specific effects .
Q. What challenges exist in X-ray crystallography of this compound, and how are they addressed?
- Methodological Answer :
- Crystallization Issues : Poor diffraction due to flexible piperidine-oxy linker. Mitigate by:
- Co-crystallization with chaperone molecules (e.g., cyclodextrins) .
- Cryocooling (100 K) to reduce thermal motion .
- Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model disorder in the thiophene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
